(4-ALLYLPIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE
Description
(4-ALLYLPIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an allyl group and a tetrahydrofuran ring, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
oxolan-2-yl-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-5-13-6-8-14(9-7-13)12(15)11-4-3-10-16-11/h2,11H,1,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUWUTBINZOWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE typically involves the reaction of piperazine with allyl bromide to form 4-allylpiperazine. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often employed.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-ALLYLPIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The allyl and tetrahydrofuran groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)piperazine
- (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
- (4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
(4-ALLYLPIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE is unique due to the presence of both an allyl group and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its versatility in undergoing various chemical reactions and its potential for modification further enhance its utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
